molecular formula C17H17ClN2O2 B253088 N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide

N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide

Katalognummer B253088
Molekulargewicht: 316.8 g/mol
InChI-Schlüssel: ODYIJGQNRKHZEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Wissenschaftliche Forschungsanwendungen

N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide has been shown to inhibit the activity of various kinases, including BTK, ITK, and TXK, which are involved in the signaling pathways of B cells and T cells. Therefore, N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide has potential applications in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL), as well as T cell-mediated autoimmune diseases, such as rheumatoid arthritis (RA) and multiple sclerosis (MS).

Wirkmechanismus

N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide selectively binds to the active site of BTK, ITK, and TXK, and inhibits their activity by preventing the phosphorylation of downstream signaling molecules. This leads to the suppression of B cell and T cell activation, proliferation, and survival, which are hallmarks of cancer and autoimmune diseases.
Biochemical and physiological effects:
In preclinical studies, N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide has been shown to induce apoptosis (programmed cell death) in CLL and NHL cells, and to inhibit the growth and metastasis of various types of cancer cells, such as breast cancer, lung cancer, and melanoma. In addition, N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide has been shown to reduce the production of inflammatory cytokines and chemokines in RA and MS models, and to ameliorate the clinical symptoms of these diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide is its high selectivity and potency for BTK, ITK, and TXK, which minimizes off-target effects and toxicity. Another advantage is its oral bioavailability and pharmacokinetic properties, which allow for convenient dosing and administration in animal studies. However, one limitation of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide is its relatively short half-life and rapid clearance in vivo, which may require frequent dosing or formulation optimization.

Zukünftige Richtungen

There are several potential future directions for the research and development of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide. First, clinical trials are needed to evaluate the safety and efficacy of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide in humans, and to determine the optimal dosing regimen and patient population. Second, combination therapy with other targeted agents or immunotherapies may enhance the therapeutic effects of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide and overcome resistance mechanisms. Third, further studies are needed to elucidate the downstream signaling pathways and cellular mechanisms of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide, which may provide insights into the biology of cancer and autoimmune diseases. Fourth, the structural optimization and modification of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide may lead to the discovery of more potent and selective inhibitors with improved pharmacological properties. Finally, the development of biomarkers and imaging techniques may facilitate the monitoring of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide efficacy and response in patients.

Synthesemethoden

The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide involves the reaction of 3-chloro-4-(4-morpholinyl)aniline with benzoyl chloride in the presence of a base, followed by purification through column chromatography. This method has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited (WO2016037321A1).

Eigenschaften

Produktname

N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide

Molekularformel

C17H17ClN2O2

Molekulargewicht

316.8 g/mol

IUPAC-Name

N-(3-chloro-4-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C17H17ClN2O2/c18-15-12-14(19-17(21)13-4-2-1-3-5-13)6-7-16(15)20-8-10-22-11-9-20/h1-7,12H,8-11H2,(H,19,21)

InChI-Schlüssel

ODYIJGQNRKHZEZ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)Cl

Kanonische SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.